(2S,3S)-butane-2,3-diol (CAS: 19132-06-0) is an enantiopure, C2-symmetric vicinal diol utilized as a precision chiral building block and auxiliary in advanced chemical synthesis [1]. Characterized by its two adjacent stereocenters, this specific enantiomer is an essential precursor for the manufacture of C2-symmetric bisphosphine ligands, diastereoselective acetals, and stereoregular bio-based polymers . In commercial procurement, its primary value lies in its ability to impart strict stereochemical control in downstream pharmaceutical and material science applications, distinguishing it from mixed or achiral butanediol isomers that cannot support asymmetric induction [1].
Substituting (2S,3S)-butane-2,3-diol with its meso-diastereomer, racemic mixtures, or structural isomers like 1,4-butanediol fundamentally compromises application viability [1]. The meso-isomer contains an internal plane of symmetry, rendering it achiral and completely incapable of asymmetric induction in catalytic ligand synthesis or auxiliary-directed reactions. Similarly, racemic 2,3-butanediol yields a 1:1 mixture of enantiomeric products, destroying the optical purity required for pharmaceutical intermediates [1]. In polymer science, replacing the enantiopure (2S,3S)-diol with a racemic mixture disrupts the stereoregularity of the polymer backbone, converting highly ordered, semicrystalline thermoplastics into amorphous materials with depressed thermal and mechanical properties [2].
When utilized as a chiral auxiliary to form acetals or ketals, the C2-symmetry of (2S,3S)-butane-2,3-diol sharply limits the number of accessible diastereomeric transition states during subsequent nucleophilic attacks. In standard Grignard additions to these chiral acetals, the (2S,3S)-auxiliary routinely achieves >95% diastereomeric excess (de)[1]. In direct contrast, utilizing racemic 2,3-butanediol results in 0% de (a racemic product mixture), while the achiral meso-2,3-butanediol provides no net asymmetric induction. This absolute stereocontrol is critical for isolating enantiopure intermediates without expensive downstream chiral resolution [1].
| Evidence Dimension | Diastereomeric excess (de) in nucleophilic additions to acetals |
| Target Compound Data | >95% de using (2S,3S)-butane-2,3-diol |
| Comparator Or Baseline | Racemic 2,3-butanediol (0% de) or meso-2,3-butanediol (achiral induction) |
| Quantified Difference | Absolute stereocontrol vs. complete loss of enantiopurity |
| Conditions | Grignard addition to chiral acetals derived from the diol |
Procurement of the enantiopure (2S,3S) form is mandatory for synthesizing single-enantiomer pharmaceutical intermediates, as racemic or meso forms fail to provide asymmetric induction.
(2S,3S)-butane-2,3-diol is the direct synthetic precursor to C2-symmetric chiral ligands, such as the Chiraphos family. When the (2S,3S)-diol is converted to its ditosylate and reacted with phosphides, it yields an enantiopure ligand that achieves >95% enantiomeric excess (ee) in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins [1]. Substituting this precursor with meso-2,3-butanediol yields an internally symmetric, achiral meso-phosphine ligand that provides 0% ee in the same catalytic cycles. The strict enantiopurity of the starting diol directly dictates the spatial orientation of the catalyst's chiral pocket [1].
| Evidence Dimension | Enantiomeric excess (ee) of downstream catalytic products |
| Target Compound Data | >95% ee in asymmetric hydrogenation using ligands derived from the (2S,3S)-diol |
| Comparator Or Baseline | meso-2,3-butanediol precursor |
| Quantified Difference | Yields an achiral meso-ligand resulting in 0% ee |
| Conditions | Rh-catalyzed asymmetric hydrogenation of prochiral alpha-amino acrylic acids |
Catalyst manufacturers must procure the exact (2S,3S) stereoisomer to ensure the correct spatial arrangement of the resulting chiral ligand, directly dictating the handedness of the target API.
In the synthesis of bio-based aliphatic polyesters, the stereochemistry of the diol monomer profoundly impacts polymer chain packing and crystallinity. Polyesters synthesized from enantiopure (2S,3S)-butane-2,3-diol and long-chain aliphatic dicarboxylates (e.g., C10-C48) form highly ordered, semicrystalline structures with melting temperatures (Tm) reaching up to 103 °C[1]. Conversely, polymerization with racemic 2,3-butanediol introduces random stereocenters along the backbone, severely disrupting chain regularity and yielding amorphous polymers with depressed or absent melting points. The enantiopurity of the (2S,3S) monomer is therefore a structural prerequisite for thermoplastic processing [1].
| Evidence Dimension | Melting temperature (Tm) and polymer crystallinity |
| Target Compound Data | High crystallinity with Tm up to 103 °C (for long-chain aliphatic polyesters) |
| Comparator Or Baseline | Racemic 2,3-butanediol mixtures |
| Quantified Difference | Racemic mixtures yield amorphous polymers with severely depressed or absent melting points |
| Conditions | Polycondensation with long-chain aliphatic dicarboxylates (e.g., C10-C48) |
Material scientists require the enantiopure diol to maintain stereoregularity in the polymer backbone, which is critical for achieving the mechanical properties of semicrystalline thermoplastics.
Where this compound is the right choice: In the pharmaceutical manufacturing of single-enantiomer drugs, (2S,3S)-butane-2,3-diol is utilized to form diastereomeric acetals from prochiral ketones. This enables highly selective nucleophilic additions, ensuring the target API meets strict optical purity requirements without the need for low-yield racemic resolution[1].
Where this compound is the right choice: As a foundational building block for C2-symmetric bisphosphine ligands (e.g., Chiraphos). Procurement of the pure (2S,3S) stereoisomer guarantees the proper formation of the chiral binding pocket required for high-ee asymmetric hydrogenation and cross-coupling reactions [2].
Where this compound is the right choice: In advanced polymer science, the (2S,3S) isomer is selected over racemic mixtures to synthesize stereoregular aliphatic polyesters. Its enantiopurity ensures regular chain packing, unlocking the high melting temperatures and mechanical strength necessary for viable bio-based plastics [3].
Irritant